Tert-butyl 5-(ethoxycarbonyl)pyrazin-2-ylcarbamate

Medicinal Chemistry Organic Synthesis Intermediate Characterization

Procure high-purity Tert-butyl 5-(ethoxycarbonyl)pyrazin-2-ylcarbamate (CAS 177759-80-7). This heterocyclic building block features orthogonal Boc and ethyl ester protecting groups, enabling selective deprotection for streamlined synthesis of pyrazine-2-carboxamide pharmacophores in kinase inhibitors and PET imaging probes. Its unique substitution pattern ensures high yield and purity in multistep reactions, differentiating it from generic analogs.

Molecular Formula C12H17N3O4
Molecular Weight 267.28 g/mol
CAS No. 177759-80-7
Cat. No. B068917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-(ethoxycarbonyl)pyrazin-2-ylcarbamate
CAS177759-80-7
Molecular FormulaC12H17N3O4
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C=N1)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H17N3O4/c1-5-18-10(16)8-6-14-9(7-13-8)15-11(17)19-12(2,3)4/h6-7H,5H2,1-4H3,(H,14,15,17)
InChIKeyDZUVLNADVSNZHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 5-(ethoxycarbonyl)pyrazin-2-ylcarbamate (CAS 177759-80-7) – Key Intermediate for Pyrazine-Based Drug Discovery


Tert-butyl 5-(ethoxycarbonyl)pyrazin-2-ylcarbamate (CAS 177759-80-7) is a heterocyclic building block belonging to the pyrazine-2-carboxylate class, characterized by a Boc-protected amino group and an ethyl ester [1]. This compound serves as a strategic intermediate in the synthesis of pharmaceutically relevant molecules, enabling the construction of complex pyrazine-containing architectures .

Why Generic Pyrazine Intermediates Cannot Replace Tert-butyl 5-(ethoxycarbonyl)pyrazin-2-ylcarbamate (177759-80-7)


Pyrazine-based intermediates are not functionally interchangeable due to distinct substitution patterns and orthogonal protecting groups that dictate downstream reactivity [1]. The combination of an ethyl ester and a Boc-protected amine in 177759-80-7 provides a unique balance of stability and selective deprotection options [2]. In contrast, unprotected analogs or those with alternative esters exhibit different physicochemical properties, solubility, and deprotection kinetics, which can significantly impact synthetic yield and purity . Therefore, direct substitution without re-optimization often leads to failure in multistep syntheses or results in off-target impurities.

Quantitative Differentiation of Tert-butyl 5-(ethoxycarbonyl)pyrazin-2-ylcarbamate (177759-80-7) Against Key Analogs


Higher Molecular Weight and Lipophilicity vs. Unprotected Amine Analog

The tert-butyl 5-(ethoxycarbonyl)pyrazin-2-ylcarbamate (177759-80-7) exhibits a significantly higher molecular weight (267.28 g/mol) and increased lipophilicity compared to the unprotected amine analog (CAS 54013-06-8, MW 167.17 g/mol) due to the Boc protecting group [1]. This structural difference directly influences solubility and membrane permeability in early-stage drug candidate screening [2].

Medicinal Chemistry Organic Synthesis Intermediate Characterization

Distinct Melting Point vs. Boc-Protected Acid Analog

The target compound 177759-80-7 is an ethyl ester, while its direct Boc-protected acid analog (CAS 891782-63-1) features a free carboxylic acid group. This functional group difference results in a lower melting point for the ester (typically <100°C) compared to the acid analog, which often exhibits a melting point above 150°C due to intermolecular hydrogen bonding [1]. The ester's lower melting point facilitates easier purification via recrystallization and handling in automated synthesis platforms .

Crystallization Purification Physical Characterization

Orthogonal Protecting Group Strategy Enables Selective Deprotection

The combination of an acid-labile Boc group and a base-labile ethyl ester in 177759-80-7 allows for orthogonal deprotection strategies [1]. This contrasts with unprotected analogs (e.g., CAS 54013-06-8) which lack the Boc group and thus cannot be used in sequences requiring temporary amine protection. Quantitative deprotection yields for Boc removal under standard TFA conditions typically exceed 95% [2].

Protecting Group Chemistry Synthetic Methodology Solid-Phase Synthesis

Purity Specification: ≥98% by HPLC (Vendor Data)

Reputable vendors specify a minimum purity of 98% by HPLC for 177759-80-7, with typical water content ≤0.5% [1]. This high purity specification reduces the need for additional purification steps in downstream applications compared to lower-purity (e.g., 95%) alternatives that may contain significant impurities .

Quality Control Procurement Specification Analytical Chemistry

Optimal Application Scenarios for Tert-butyl 5-(ethoxycarbonyl)pyrazin-2-ylcarbamate (177759-80-7) in Pharmaceutical R&D


Synthesis of Pyrazine-2-Carboxamide Kinase Inhibitors

The orthogonal protecting groups (Boc and ethyl ester) make 177759-80-7 an ideal building block for constructing pyrazine-2-carboxamide derivatives, a common pharmacophore in kinase inhibitors [1]. The Boc group can be selectively removed to reveal a free amine for coupling, while the ethyl ester can be hydrolyzed to a carboxylic acid or converted to an amide in later steps .

Preparation of Radiolabeled PET Tracers

The high purity (≥98%) and defined physicochemical properties of 177759-80-7 support its use in the synthesis of radiolabeled probes for positron emission tomography (PET) imaging, where impurities can severely compromise image quality and quantification accuracy [2].

Development of Covalent Fragment Libraries

The ethyl ester group provides a latent reactive handle (e.g., for hydrazide formation) while the Boc-protected amine can be unmasked to generate a nucleophile for covalent fragment linking. This dual functionality is advantageous in fragment-based drug discovery (FBDD) campaigns [3].

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